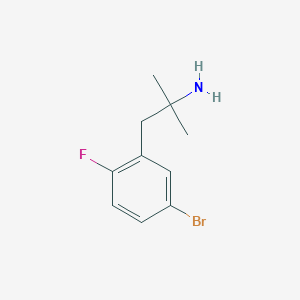
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, along with a methyl group attached to the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine typically involves multiple steps, including halogenation and amination reactions. One common method involves the bromination of 2-fluoroacetophenone to produce 5-bromo-2-fluoroacetophenone, followed by a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The final step involves the reductive amination of the resulting ketone with ammonia or an amine source under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: This compound shares the bromine and fluorine substituents on the phenyl ring but has a different functional group attached.
5-Bromo-2-fluoroacetophenone: Similar in structure but lacks the amine and methyl groups.
2-Bromo-5-fluorophenol: Another compound with bromine and fluorine substituents but with a hydroxyl group instead of an amine.
Uniqueness
1-(5-Bromo-2-fluorophenyl)-2-methylpropan-2-amine is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13BrFN |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,13)6-7-5-8(11)3-4-9(7)12/h3-5H,6,13H2,1-2H3 |
InChI Key |
ZFFOMXIDEVULAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


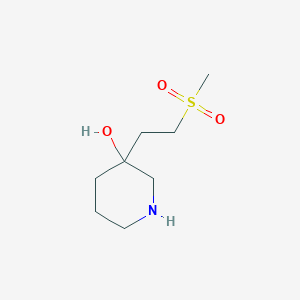

![2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B15322439.png)

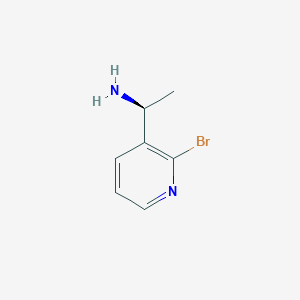
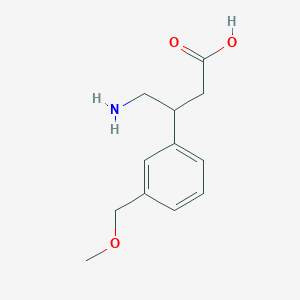
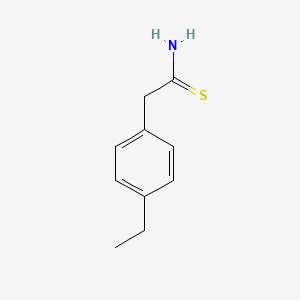
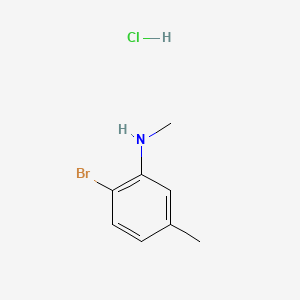
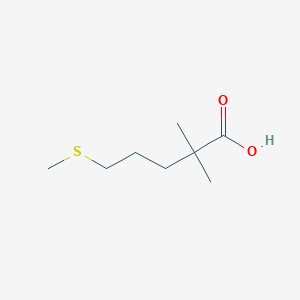
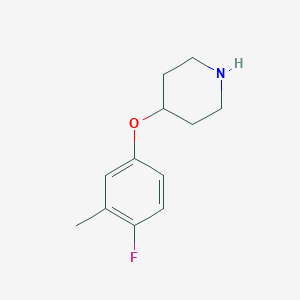
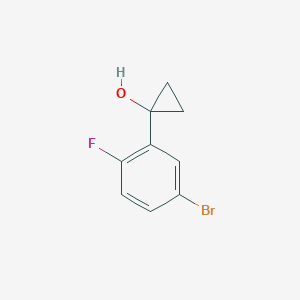
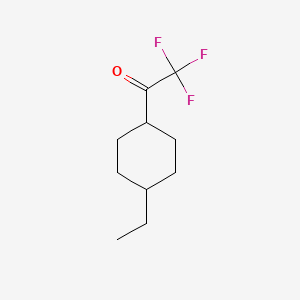
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
![Tert-butyl 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15322524.png)
